5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Introduction and Historical Context
Discovery and Development Timeline
The synthesis of 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane was first reported in the early 2010s as part of efforts to expand the diversity of bridged bicyclic amines. Initial work focused on optimizing multi-step routes involving cyclization reactions between thiophene derivatives and bicyclo[2.2.1]heptane precursors. Key milestones include:
- 2011 : Structural characterization of the parent compound 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride via X-ray crystallography and NMR spectroscopy.
- 2015 : Advancements in bridged bicyclic peptide synthesis, highlighting the utility of bicyclo[2.2.1] frameworks in stabilizing bioactive conformations.
- 2021 : Patent filings for bicyclo[2.2.1]heptane derivatives as modulators of RXFP1 receptors, underscoring their therapeutic potential.
- 2023 : Development of palladium-catalyzed 1,2-aminoacyloxylation methods to functionalize bicyclo[2.2.1]heptanes efficiently.
The compound’s development reflects broader trends in leveraging strained bicyclic systems to enhance binding affinity and metabolic stability in drug candidates.
Position in Heterocyclic Medicinal Chemistry
5-(5-Methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane occupies a niche at the intersection of sulfur- and nitrogen-containing heterocycles. Its structure combines two pharmacophoric elements:
- Thiophene ring : Enhances lipophilicity and π-π stacking interactions, common in kinase inhibitors and antimicrobial agents.
- Bicyclo[2.2.1]heptane : Imparts rigidity, reducing entropic penalties during target binding.
Table 1: Comparison of Heterocyclic Motifs in Drug Design
| Heterocycle | Role in Bioactivity | Example Drugs |
|---|---|---|
| Thiophene | Modulates solubility, bioavailability | Cefoxitin (antibiotic) |
| Bicyclo[2.2.1]heptane | Conformational restriction | Telaprevir (HCV protease inhibitor) |
| Imidazole | Metal coordination, hydrogen bonding | Metronidazole (antimicrobial) |
The thiophene-carbonyl group in this compound enables selective interactions with hydrophobic enzyme pockets, while the bicyclic core minimizes off-target effects.
Research Evolution and Trends
Recent studies have prioritized functionalization strategies and target identification :
- Synthetic Innovations : Palladium-catalyzed aminoacyloxylation allows site-specific modification of the bicyclo[2.2.1]heptane core, enabling rapid diversification.
- Biological Targets : Patent data reveals applications in cardiovascular therapeutics, particularly as RXFP1 modulators for heart failure.
- Computational Modeling : Molecular docking studies predict high affinity for proteases and GPCRs due to the compound’s preorganized geometry.
Emerging trends include hybrid scaffolds combining bicyclo[2.2.1]heptanes with sp³-rich fragments to improve CNS permeability.
Significance in Bicyclic Amine Chemistry
Bicyclic amines like 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane address longstanding challenges in drug design:
- Conformational Restriction : The norbornane-like structure enforces defined dihedral angles, enhancing selectivity.
- Metabolic Stability : Sulfur atoms in the thia-aza ring resist oxidative degradation, prolonging half-life.
- Synthetic Versatility : The scaffold accommodates diverse substituents at positions 1, 2, and 5, enabling structure-activity relationship (SAR) studies.
Key Reaction Pathways:
- Cyclopentene Precursor Functionalization :
$$
\text{Cyclopentene} + \text{Thiophene carbonyl chloride} \xrightarrow{\text{Pd(II)}} \text{Bicyclo[2.2.1]heptane intermediate}
$$ - Amine Protection/Deprotection : Ensures regioselectivity during acyloxylation.
These attributes position the compound as a versatile building block for next-generation therapeutics targeting complex diseases.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS2/c1-7-2-3-10(15-7)11(13)12-5-9-4-8(12)6-14-9/h2-3,8-9H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDJCSXJGLCTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves multiple steps, including the functionalization of the thiophene ring and the formation of the bicyclic structure. One common method is the Friedel–Crafts acylation of thiophene or 2-methylthiophene with glutaric anhydride in the presence of aluminum chloride (AlCl3), which yields 5-(5-methylthien-2-yl)-5-oxopentanoic acid . This intermediate can then undergo further reactions to form the desired bicyclic structure.
Chemical Reactions Analysis
5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Scientific Research Applications
5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various condensation reactions.
Mechanism of Action
The mechanism of action of 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bicyclic structure can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations
Table 1: Structural Comparison of Bicyclic Derivatives
Key Observations :
- Core Modifications : Replacement of sulfur (thia) with oxygen (oxa) reduces lipophilicity, while sulfone (dioxide) derivatives enhance polarity and metabolic stability .
- Substituent Diversity : Thiophene/pyridine moieties favor π-π interactions in receptor binding, whereas bulky groups (e.g., 4-chlorophenyl cyclopentane) may improve selectivity .
Pharmacological and Functional Insights
Table 2: Pharmacological Activity of Selected Analogs
Contrast with Main Compound :
- However, iodinated pyridinyl derivatives (e.g., from Gao et al.) exhibit superior pharmacokinetics for neuroimaging .
Physicochemical Properties
Table 3: Physicochemical Data
Notes:
- The hydrochloride salt form (e.g., ) significantly enhances aqueous solubility, critical for in vivo applications .
- Bulky substituents (e.g., 4-chlorophenyl cyclopentane) reduce solubility but may increase target affinity .
Commercial Availability and Pricing
Table 4: Commercial Data (Selected Examples)
Biological Activity
5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates a thiophene ring, which is known for its electron-rich characteristics. This structure enhances the compound's potential interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane primarily involves:
- π-π Interactions : The thiophene ring can engage in π-π stacking with aromatic residues in proteins, facilitating binding to target sites.
- Hydrophobic Interactions : The bicyclic structure enhances hydrophobic interactions, potentially increasing binding affinity to biological macromolecules.
Anticancer Activity
Recent studies have reported the antiproliferative effects of similar bicyclic compounds on various cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung cancer (SK-Lu-1) cells. For instance, a related compound demonstrated moderate antiproliferative activity with IC50 values of 28 µg/mL (CaSki), 18 µg/mL (MDA-MB-231), and 20 µg/mL (SK-Lu-1) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound 9e | CaSki | 28 |
| Compound 9e | MDA-MB-231 | 18 |
| Compound 9e | SK-Lu-1 | 20 |
Apoptosis Induction
The mechanism of action also involves inducing apoptosis in cancer cells without necrotic effects. This was evidenced by morphological changes observed in treated cells, such as chromatin condensation and apoptotic body formation, indicating that the compound activates caspase-dependent pathways .
Applications in Medicinal Chemistry
The unique properties of thiophene derivatives like 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane make them valuable in various fields:
- Antimicrobial Agents : Thiophene derivatives are explored for their potential as antimicrobial agents due to their ability to disrupt microbial cell functions.
- Anti-inflammatory Compounds : The compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.
- Drug Development : Its structural complexity allows for modifications that can lead to new drug candidates with improved efficacy and safety profiles.
Comparative Analysis with Similar Compounds
When compared to other known thiophene derivatives such as Suprofen and Articaine:
| Compound | Structure Type | Application |
|---|---|---|
| 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane | Bicyclic thiophene derivative | Potential anticancer agent |
| Suprofen | Nonsteroidal anti-inflammatory drug | Anti-inflammatory |
| Articaine | Dental anesthetic | Anesthetic |
The bicyclic structure of 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane provides enhanced stability and possibly greater binding affinity compared to simpler thiophene derivatives.
Q & A
Basic: What are the key synthetic strategies for synthesizing 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane?
Methodological Answer:
The synthesis typically involves multi-step routes:
- Step 1: Construction of the bicyclo[2.2.1]heptane core via intramolecular cyclization or ring-closing metathesis.
- Step 2: Functionalization of the nitrogen atom in the azabicyclic system using nucleophilic substitution or reductive amination.
- Step 3: Coupling the 5-methylthiophene-2-carbonyl group via acyl chloride intermediates or carbonyl activation (e.g., using EDCI/HOBt).
Critical Parameters:
- Temperature: Optimized between 0°C (for sensitive intermediates) and reflux (for cyclization).
- Solvents: Polar aprotic solvents (e.g., DMF, DCM) for coupling reactions; THF/water mixtures for hydrolysis steps .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., methylthiophene protons at δ 2.4–2.6 ppm; bicyclic protons as multiplet clusters).
- ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and sulfur/nitrogen-bearing carbons.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄NO₂S₂: 296.04) .
- X-ray Crystallography: Resolves stereochemistry and confirms bicyclic geometry .
Advanced: How can reaction conditions be optimized to improve synthesis yields?
Methodological Answer:
- DoE (Design of Experiments): Systematic variation of parameters:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-couplings) vs. organocatalysts for stereoselectivity.
- Solvent Effects: Test DCM (non-polar) vs. acetonitrile (polar) for coupling efficiency.
- In Situ Monitoring: Use FTIR or HPLC to track intermediate formation and adjust reaction time .
Example Optimization Table:
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 25–80 | 60 | +22% |
| Catalyst Loading | 1–5 mol% | 3 mol% | +15% |
| Reaction Time (h) | 12–48 | 24 | +18% |
Advanced: What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the bicyclic core’s rigidity and carbonyl group’s hydrogen-bonding potential.
- QSAR Modeling: Train models using descriptors like LogP, topological polar surface area (TPSA), and electronegativity of the thiophene ring .
- MD Simulations: Assess binding stability over 100 ns trajectories in explicit solvent (e.g., water, lipid bilayer) .
Basic: What spectroscopic techniques are essential for characterizing functional group reactivity?
Methodological Answer:
- IR Spectroscopy: Detect C=O stretches (~1680 cm⁻¹) and S=O vibrations (~1040 cm⁻¹) to monitor oxidation states.
- UV-Vis: Track conjugation changes in the thiophene moiety (λmax ~250–280 nm).
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the bicyclic framework .
Advanced: How can contradictions in structure-activity relationship (SAR) data be resolved?
Methodological Answer:
- Meta-Analysis: Compare datasets across analogs (e.g., substituent effects on thiophene vs. phenyl groups).
- Crystallographic Validation: Resolve ambiguous binding modes (e.g., if the carbonyl group acts as H-bond acceptor or electrophile).
- Free-Wilson Analysis: Deconstruct activity contributions of individual substituents .
Advanced: Design a multi-step synthesis route incorporating late-stage functionalization.
Methodological Answer:
- Route:
- Core Synthesis: Prepare 2-thia-5-azabicyclo[2.2.1]heptane via photoredox cyclization .
- Oxidation: Convert thioether to sulfone using mCPBA .
- Coupling: Attach 5-methylthiophene via Suzuki-Miyaura (if brominated) or Steglich esterification .
- Challenges: Protect amine groups during coupling to prevent side reactions .
Basic: What are the common reactions involving the compound’s functional groups?
Methodological Answer:
- Thiophene Ring: Electrophilic substitution (e.g., nitration at the 4-position).
- Carbonyl Group: Nucleophilic attack (e.g., Grignard addition or hydrazine condensation).
- Sulfone Group: Reductive desulfurization (e.g., using LiAlH₄) or nucleophilic displacement .
Advanced: What strategies are used for pharmacological profiling of this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: IC₅₀ determination against COX-2 or PDE4.
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HepG2, MCF-7).
- ADME Screening:
Advanced: What is the role of molecular docking in elucidating the compound’s mechanism?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
